REACTION_CXSMILES
|
C1N2CN3CN(C2)CN1C3.[CH3:11][O:12][C:13](=[O:22])[C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([CH3:20])[C:15]=1[OH:21].O.[C:24](O)(C(F)(F)F)=[O:25]>>[CH3:11][O:12][C:13](=[O:22])[C:14]1[CH:19]=[C:18]([CH:24]=[O:25])[CH:17]=[C:16]([CH3:20])[C:15]=1[OH:21]
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Name
|
|
Quantity
|
8.43 g
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Type
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reactant
|
Smiles
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C1N2CN3CN1CN(C2)C3
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
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COC(C1=C(C(=CC=C1)C)O)=O
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Name
|
|
Quantity
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100 mL
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Type
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reactant
|
Smiles
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C(=O)(C(F)(F)F)O
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Name
|
|
Quantity
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400 mL
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Type
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reactant
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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78 °C
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Type
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CUSTOM
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Details
|
with stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The reaction is cooled to 50° C.
|
Type
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STIRRING
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Details
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The mixture is stirred at 50° C. for 2 h
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Duration
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2 h
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Type
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TEMPERATURE
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Details
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then cooled to RT
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Type
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EXTRACTION
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Details
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extracted with EtOAc (2×200 mL)
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Type
|
WASH
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Details
|
The combined organic layers are washed with brine (75 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous MgSO4
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
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CUSTOM
|
Details
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The residue is purified by flash column chromatography (120 silica gel, gradient elution: 0-50% EtOAc in heptane)
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Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C(=CC(=C1)C=O)C)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.05 g | |
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |